N-[(3-bromophenyl)methyl]propane-2-sulfonamide N-[(3-bromophenyl)methyl]propane-2-sulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13398639
InChI: InChI=1S/C10H14BrNO2S/c1-8(2)15(13,14)12-7-9-4-3-5-10(11)6-9/h3-6,8,12H,7H2,1-2H3
SMILES: CC(C)S(=O)(=O)NCC1=CC(=CC=C1)Br
Molecular Formula: C10H14BrNO2S
Molecular Weight: 292.19 g/mol

N-[(3-bromophenyl)methyl]propane-2-sulfonamide

CAS No.:

Cat. No.: VC13398639

Molecular Formula: C10H14BrNO2S

Molecular Weight: 292.19 g/mol

* For research use only. Not for human or veterinary use.

N-[(3-bromophenyl)methyl]propane-2-sulfonamide -

Specification

Molecular Formula C10H14BrNO2S
Molecular Weight 292.19 g/mol
IUPAC Name N-[(3-bromophenyl)methyl]propane-2-sulfonamide
Standard InChI InChI=1S/C10H14BrNO2S/c1-8(2)15(13,14)12-7-9-4-3-5-10(11)6-9/h3-6,8,12H,7H2,1-2H3
Standard InChI Key SAPBLPSBXHRPTF-UHFFFAOYSA-N
SMILES CC(C)S(=O)(=O)NCC1=CC(=CC=C1)Br
Canonical SMILES CC(C)S(=O)(=O)NCC1=CC(=CC=C1)Br

Introduction

N-[(3-bromophenyl)methyl]propane-2-sulfonamide is a chemical compound with the CAS number 1134203-88-5. It belongs to the sulfonamide class, which is known for its diverse applications in pharmaceuticals, agrochemicals, and other fields due to its unique chemical properties. This compound is particularly interesting due to its structural features, which include a brominated phenyl ring attached to a sulfonamide group.

Synthesis and Preparation

The synthesis of N-[(3-bromophenyl)methyl]propane-2-sulfonamide typically involves the reaction of a 3-bromobenzyl halide with propane-2-sulfonamide in the presence of a base. This reaction is often carried out in a solvent like dichloromethane or tetrahydrofuran.

ReagentQuantityReaction Conditions
3-Bromobenzyl halide1 eq.Room temperature, 1-2 hours
Propane-2-sulfonamide1 eq.Base (e.g., triethylamine)
Solvente.g., DCMStirring under inert atmosphere

Applications and Future Directions

Sulfonamides are versatile compounds with applications in medicine, agriculture, and materials science. N-[(3-bromophenyl)methyl]propane-2-sulfonamide could potentially be explored for its pharmacological properties, such as antimicrobial activity or as a scaffold for drug design. Further research is needed to fully explore its potential applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator